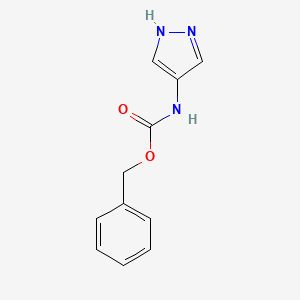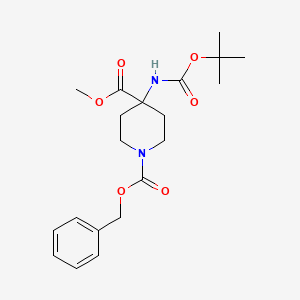
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride
概要
説明
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
作用機序
Target of Action
Compounds with similar structures have been reported to interact with angiotensin-ii receptors .
Mode of Action
Similar compounds have been reported to act as angiotensin-ii receptor antagonists . They bind to these receptors and prevent the binding of angiotensin-II, a hormone that causes vasoconstriction and an increase in blood pressure .
Biochemical Pathways
Angiotensin-ii receptor antagonists generally affect the renin-angiotensin-aldosterone system (raas), a critical pathway in the regulation of blood pressure .
Result of Action
Angiotensin-ii receptor antagonists, in general, result in vasodilation and a decrease in blood pressure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can accommodate a variety of aromatic nitriles .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact.
化学反応の分析
Types of Reactions
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its chemical properties.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. For example, the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst can facilitate the synthesis of 5-substituted tetrazoles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
科学的研究の応用
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Tetrazole derivatives are often used in biochemical assays and as ligands in coordination chemistry.
類似化合物との比較
Similar Compounds
1-methyl-5-aminotetrazole: This compound also features a tetrazole ring and shares some chemical properties with 2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride.
5-phenyltetrazole: Another tetrazole derivative, known for its high acidic nature due to resonance stabilization.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methyl group and the carboximidamide functionality distinguishes it from other tetrazole derivatives, potentially offering unique properties and applications.
特性
IUPAC Name |
2-methyl-N'-(2H-tetrazol-5-yl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6.ClH/c1-6-4-2-3-5-7(6)8(10)11-9-12-14-15-13-9;/h2-5H,1H3,(H3,10,11,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKRQJMMEKMFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NC2=NNN=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/C2=NNN=N2)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)


![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)




![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)
